

# Analysis of Organotins in Biological Tissues Using Isotope Dilution: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Diphenyltin Dichloride-d10*

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## Introduction

Organotin compounds (OTCs) are a class of organometallic chemicals widely used in various industrial and agricultural applications, including as PVC stabilizers, catalysts, and biocides in antifouling paints.[1][2] Their extensive use has led to widespread environmental contamination, with subsequent accumulation in biological tissues of various organisms, including humans.[2][3] Due to the high toxicity of some organotin species, such as tributyltin (TBT) and triphenyltin (TPT), which are known endocrine disruptors and can cause severe developmental and neurological effects, accurate and sensitive analytical methods for their determination in biological matrices are crucial.[2][3][4]

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest metrological quality for the quantification of trace elements and their species.[5] This method involves the addition of a known amount of an isotopically enriched standard of the analyte to the sample. The altered isotopic ratio is then measured by a mass spectrometer, allowing for highly accurate and precise quantification that is less susceptible to matrix effects and variations in sample recovery.[5] This application note provides a detailed protocol for the analysis of organotins in biological tissues using isotope dilution coupled with gas chromatography-inductively coupled plasma-mass spectrometry (GC-ICP-MS).

## Experimental Protocols

This section outlines a comprehensive protocol for the determination of various organotin compounds, including monobutyltin (MBT), dibutyltin (DBT), tributyltin (TBT), monophenyltin (MPT), diphenyltin (DPT), and triphenyltin (TPT), in biological tissues.

## Sample Preparation and Extraction

Proper sample handling and extraction are critical to ensure the preservation of organotin species and achieve accurate quantification.

Materials:

- Biological tissue (e.g., fish, shellfish, liver, brain)
- Homogenizer (e.g., Ultra-Turrax)
- Centrifuge
- Vortex mixer
- Pressurized Liquid Extraction (PLE) system (optional)
- Isotopically enriched organotin standards (e.g.,  $^{119}\text{Sn}$ -enriched MBT, DBT, TBT)
- Troponone
- Hexane
- Methanol
- Acetic acid
- Sodium acetate
- Deionized water

Procedure:

- Homogenization: Weigh approximately 1-2 g of the biological tissue sample and homogenize it to a fine paste.
- Spiking: Add a known amount of the isotopically enriched organotin internal standard solution to the homogenized sample. The amount of spike should be chosen to achieve an isotope ratio that can be measured with optimal precision.
- Extraction:
  - Solvent Extraction: Add 10 mL of a hexane:tropolone (0.1% w/v) solution to the spiked homogenate. Vortex vigorously for 2 minutes and then sonicate for 15 minutes. Centrifuge the sample at 4000 rpm for 10 minutes and carefully collect the organic supernatant. Repeat the extraction process twice more and combine the supernatants.
  - Pressurized Liquid Extraction (PLE): Alternatively, PLE can be used for more efficient extraction. Mix the spiked sample with a dispersing agent (e.g., diatomaceous earth) and pack it into the extraction cell. Extract with a hexane/tropolone mixture at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).<sup>[5]</sup>
- Concentration: Evaporate the combined organic extract to a smaller volume (e.g., 1-2 mL) under a gentle stream of nitrogen.

## Derivatization

Most organotin compounds are not sufficiently volatile for GC analysis and require a derivatization step to convert them into more volatile species. Ethylation using sodium tetraethylborate (NaBEt<sub>4</sub>) is a common and effective method.

Materials:

- Sodium tetraethylborate (NaBEt<sub>4</sub>) solution (2% w/v in ethanol)
- Sodium acetate buffer (2 M, pH 4.5)
- Hexane

Procedure:

- Add 5 mL of sodium acetate buffer to the concentrated extract.
- Add 1 mL of the NaBEt<sub>4</sub> solution.
- Vortex the mixture for 2 minutes to facilitate the ethylation reaction.
- Add 2 mL of hexane and vortex for another 2 minutes to extract the ethylated organotins into the organic phase.
- Centrifuge to separate the phases and carefully transfer the upper hexane layer to a clean vial for GC-ICP-MS analysis.

## Instrumental Analysis: GC-ICP-MS

GC-ICP-MS combines the high separation efficiency of gas chromatography with the sensitive and element-specific detection of inductively coupled plasma-mass spectrometry, making it an ideal technique for organotin speciation analysis.

Instrumentation:

- Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms)
- Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
- GC-ICP-MS interface

Typical GC-ICP-MS Operating Conditions:

Parameter	Value
GC	
Injection Volume	1 µL
Injector Temperature	250 °C
Carrier Gas	Helium
Column Flow	1.0 mL/min
Oven Program	50 °C (1 min hold), then ramp to 280 °C at 20 °C/min, hold for 5 min
ICP-MS	
RF Power	1500 W
Plasma Gas Flow	15 L/min
Auxiliary Gas Flow	0.8 L/min
Nebulizer Gas Flow	1.0 L/min
Monitored Isotopes	$^{118}\text{Sn}$ , $^{119}\text{Sn}$ , $^{120}\text{Sn}$

#### Data Acquisition and Quantification:

The concentration of each organotin compound in the original sample is calculated using the following isotope dilution equation:

$$C_x = (C_s * W_s / W_x) * (R_s - R_m) / (R_m - R_x) * (A_x / A_s)$$

Where:

- $C_x$  = Concentration of the analyte in the sample
- $C_s$  = Concentration of the spike solution
- $W_s$  = Weight of the spike solution added
- $W_x$  = Weight of the sample

- $R_s$  = Isotope ratio of the spike
- $R_m$  = Measured isotope ratio in the sample/spike mixture
- $R_x$  = Isotope ratio of the analyte in the sample (natural abundance)
- $A_x$  = Atomic weight of the analyte
- $A_s$  = Atomic weight of the spike

## Data Presentation

The following tables summarize typical concentrations of organotin compounds found in various biological tissues, as determined by isotope dilution methods. These values are provided for reference and may vary depending on the geographical location, species, and exposure levels.

Table 1: Organotin Concentrations in Marine Biota

Species	Tissue	Compound	Concentration Range (ng/g wet weight)	Reference
Mussels ( <i>Mytilus edulis</i> )	Whole tissue	TBT	2 - 260	[6]
DBT	1 - 26	[6]		
Fish (various)	Muscle	TBT	10.8 - 79.6	[7]
Liver	TBT	Higher than muscle	[8]	
Oysters	Whole tissue	Total Butyltins	6.5 - 488 (dry weight)	[9]

Table 2: Organotin Concentrations in Human Tissues

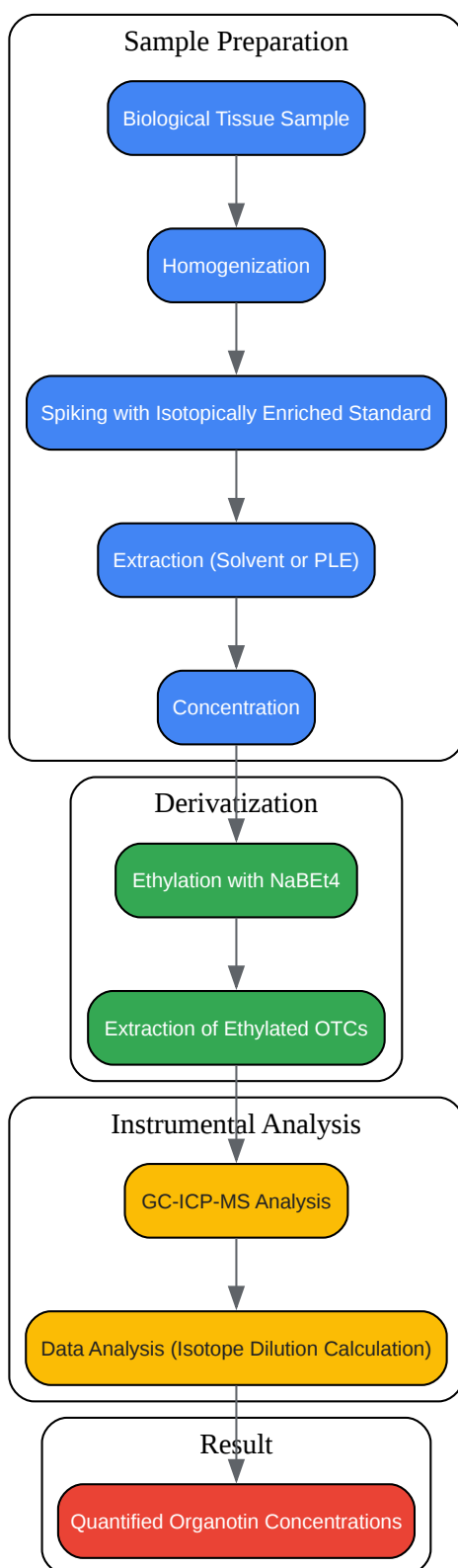
Tissue	Compound	Concentration	Reference
Blood	Triphenyltin (TPT)	Detected in 37 of 300 samples (LOQ = 0.04 ng/mL)	[10]
Serum	Monobutyltin (MBT)	Detected in 10.6% of samples	[11]
Dibutyltin (DBT)	Detected in 2.1% of samples	[11]	
TBT, MPT, DPT, TPT	Not detected above ELOQ	[11]	
Liver	TBT, DBT	Detected in exposed individuals	[12]

Table 3: Certified Reference Materials (CRMs) for Organotins in Biological Tissues

CRM ID	Matrix	Compound	Certified Value (µg/kg as Sn)
CRM 477	Mussel Tissue	TBT	2200 ± 100
DBT	1500 ± 100		
MBT	1300 ± 100		
NMIJ CRM 7306-a	Marine Sediment	TBT	44 ± 3
DBT	51 ± 2		
MBT	67 ± 3		
TPhT	6.9 ± 1.2		
DPhT	3.4 ± 1.2		

## Visualizations

## Experimental Workflow

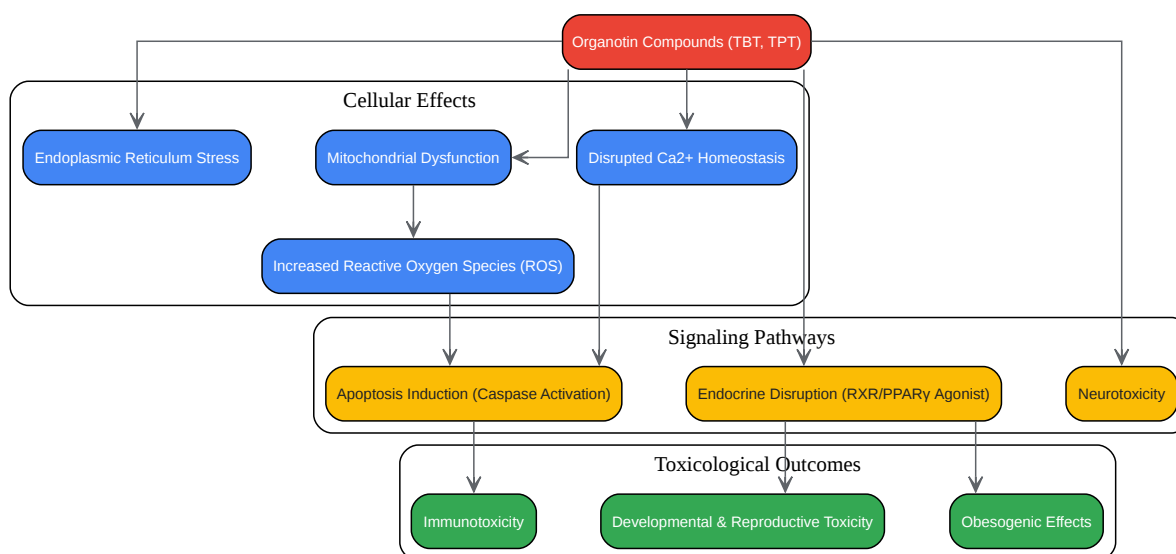


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Caption: Experimental workflow for organotin analysis.



## Signaling Pathways of Organotin Toxicity



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Caption: Key signaling pathways of organotin toxicity.

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